N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE
Overview
Description
N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the butyl and methyl groups. The trifluoromethyl group is then added through a series of substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE
- 1-butyl-3-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness
Compared to similar compounds, this compound stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1-butyl-5-methylpyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O/c1-3-4-8-24-11(2)9-14(22-24)21-15(26)10-25-13-7-5-6-12(13)16(23-25)17(18,19)20/h9H,3-8,10H2,1-2H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYQFCSUBEDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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